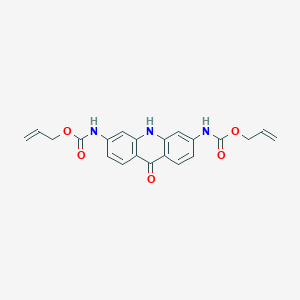

2,7-Bis(alloxycarbonylamino)-9(10H)acridine

Description

BenchChem offers high-quality 2,7-Bis(alloxycarbonylamino)-9(10H)acridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Bis(alloxycarbonylamino)-9(10H)acridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

prop-2-enyl N-[9-oxo-6-(prop-2-enoxycarbonylamino)-10H-acridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-3-9-28-20(26)22-13-5-7-15-17(11-13)24-18-12-14(6-8-16(18)19(15)25)23-21(27)29-10-4-2/h3-8,11-12H,1-2,9-10H2,(H,22,26)(H,23,27)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEVEHIOZFNEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(N2)C=C(C=C3)NC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407467 | |

| Record name | 2,7-Bis(alloxycarbonylamino)-9(10H)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-18-6 | |

| Record name | 2,7-Bis(alloxycarbonylamino)-9(10H)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 2,7-Diamino-9(10H)-acridone: A Core Precursor for Advanced Drug Development

Introduction: The Acridone Scaffold and the Significance of 2,7-Diamino-9(10H)-acridone

The acridone nucleus, a tricyclic aromatic scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its planar structure allows for intercalation into DNA, leading to potential anticancer properties.[3] Furthermore, acridone derivatives have demonstrated antiviral, antibacterial, and antimalarial activities.[1] Within this important class of molecules, 2,7-diamino-9(10H)-acridone stands out as a pivotal precursor. Its symmetrically placed amino groups at the 2 and 7 positions offer versatile handles for further chemical modifications, enabling the synthesis of a diverse library of derivatives with tailored biological functions. This guide provides an in-depth technical overview of the synthesis of this key intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

A logical approach to the synthesis of 2,7-diamino-9(10H)-acridone involves a two-stage strategy: the construction of the core acridone ring system, followed by the introduction of the amino functionalities. A common and effective method for introducing amino groups onto an aromatic ring is through the reduction of nitro groups. Therefore, the synthesis can be simplified to the preparation of the acridone core, followed by dinitration and subsequent reduction.

Sources

protocol for the synthesis of 2,7-Bis(alloxycarbonylamino)-9(10H)acridine

An In-Depth Technical Guide to the Synthesis of 2,7-Bis(alloxycarbonylamino)-9(10H)-acridone

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2,7-Bis(alloxycarbonylamino)-9(10H)-acridone, a molecule of significant interest for researchers in medicinal chemistry and drug development. The protocol is grounded in established chemical principles and provides expert insights into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of the Acridone Scaffold

The 9(10H)-acridone core is a privileged scaffold in medicinal chemistry.[1] This planar, tricyclic heterocyclic system is a structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The ability of the planar acridone ring system to intercalate with DNA is a key mechanism behind its cytotoxic effects against cancer cells and pathogenic microbes.[4]

The target molecule, 2,7-Bis(alloxycarbonylamino)-9(10H)-acridone, features allyl-oxy-carbonyl (Alloc) protected amino groups at the 2 and 7 positions. The introduction of these functional groups serves a dual purpose. Firstly, the Alloc group is a versatile protecting group in organic synthesis, allowing for selective chemical transformations.[5] Secondly, these modifications can significantly influence the molecule's physicochemical properties, such as solubility and its ability to interact with biological targets, potentially enhancing its therapeutic efficacy.[4]

This document outlines a robust, two-stage synthetic strategy, commencing with the synthesis of the key intermediate, 2,7-diamino-9(10H)-acridone, followed by the final protection step to yield the target compound.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage involves the creation of the core diamine precursor, and the second is the functionalization of this precursor with allyl chloroformate.

Sources

Characterization of Novel Acridine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of the Acridine Scaffold

The planar, tricyclic acridine core has long been a privileged scaffold in medicinal chemistry. Its inherent ability to intercalate into DNA, a foundational discovery that paved the way for early antimicrobial and antimalarial agents, continues to be a fertile ground for the development of novel therapeutics, particularly in oncology.[1][2] Modern drug discovery, however, demands a deeper, more mechanistic understanding of our compounds. It is no longer sufficient to know that a molecule binds to DNA; we must elucidate the downstream consequences of this interaction, from the inhibition of key enzymes to the activation of specific cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis and evaluation of novel acridine derivatives. It is structured to provide not only detailed, field-proven protocols but also the scientific rationale behind the experimental choices, empowering you to not just follow steps, but to innovate.

I. Synthesis of Novel Acridine Derivatives: A Representative Protocol for 9-Anilinoacridine

The synthesis of novel acridine derivatives often begins with the construction of the core tricycle, followed by the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. A common and effective route to biologically active 9-aminoacridine derivatives involves the nucleophilic aromatic substitution of 9-chloroacridine with a desired amine.[3][4]

A. Rationale for the Synthetic Approach

The chosen method, a two-step synthesis starting from N-phenylanthranilic acid, is a robust and well-established procedure. The initial cyclization to 9-chloroacridine provides a key intermediate that is readily amenable to diversification at the 9-position. The subsequent nucleophilic substitution with an aniline derivative is a versatile reaction that allows for the introduction of a wide array of functionalities on the aniline ring, which is crucial for tuning the biological activity of the final compound.

B. Detailed Experimental Protocol: Synthesis of a Representative 9-Anilinoacridine Derivative

This protocol outlines the synthesis of a generic 9-anilinoacridine derivative. The specific aniline used can be varied to generate a library of compounds.

Step 1: Synthesis of 9-Chloroacridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-phenylanthranilic acid (1 equivalent) and phosphorus oxychloride (POCl₃, ~7-8 equivalents).[3]

-

Reaction Execution: Slowly heat the mixture to 85-90 °C. A vigorous reaction should ensue. If the reaction becomes too violent, briefly cool the flask in a water bath.[3]

-

Reaction Monitoring: The reaction is typically complete when the vigorous evolution of HCl gas ceases. This can be monitored by testing the gas evolved with a piece of moist litmus paper.

-

Work-up and Purification:

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a dilute aqueous solution of ammonia.

-

The precipitated 9-chloroacridine is then collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from ethanol.[3]

-

Step 2: Synthesis of 9-Anilinoacridine Derivative

-

Reaction Setup: In a suitable solvent such as N-methyl-2-pyrrolidone (NMP), dissolve 9-chloroacridine (1 equivalent) and the desired substituted aniline (1-1.2 equivalents).[3]

-

Reaction Execution: Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Upon completion, pour the reaction mixture into an ice-water mixture.

-

Basify the solution with an appropriate base (e.g., sodium carbonate) to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purification is typically achieved by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[5]

-

II. Physicochemical Characterization of Novel Acridine Derivatives

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic techniques is employed for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the proton environment in the molecule. For a 9-anilinoacridine derivative, one would expect to see characteristic signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the acridine and aniline rings. The NH proton often appears as a broad singlet at a downfield chemical shift.[6][7]

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The spectrum will show distinct signals for the aromatic carbons of the acridine and aniline moieties, as well as any aliphatic carbons in the substituents.[6][8]

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation patterns.[9] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

C. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. For a 9-anilinoacridine derivative, characteristic peaks would include N-H stretching vibrations (around 3300-3500 cm⁻¹) and C=C and C=N stretching vibrations in the aromatic region (around 1500-1650 cm⁻¹).[3]

| Technique | Purpose | Key Expected Observations for a 9-Anilinoacridine Derivative |

| ¹H NMR | Elucidation of the proton framework | Aromatic protons in the δ 7.0-9.0 ppm range; a broad NH singlet. |

| ¹³C NMR | Determination of the carbon skeleton | Aromatic carbon signals in the δ 110-150 ppm range. |

| Mass Spectrometry | Confirmation of molecular weight and elemental composition | A molecular ion peak corresponding to the calculated molecular weight. |

| IR Spectroscopy | Identification of functional groups | N-H stretching vibrations; aromatic C=C and C=N stretching vibrations. |

III. Biological Evaluation: A Stepwise Approach

The biological evaluation of novel acridine derivatives typically follows a hierarchical approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.

A. Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the novel acridine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Elucidating the Mechanism of Action

1. DNA Intercalation: Ethidium Bromide Displacement Assay

This assay is based on the principle that if the test compound intercalates into DNA, it will displace the pre-intercalated ethidium bromide (EtBr), leading to a decrease in the fluorescence of the EtBr-DNA complex.[11][12]

Experimental Protocol: Ethidium Bromide Displacement Assay

-

Preparation of EtBr-DNA Complex: Prepare a solution of calf thymus DNA (ct-DNA) and ethidium bromide in a suitable buffer and allow it to incubate to form a stable complex.[11]

-

Titration with Acridine Derivative: Titrate the EtBr-DNA complex with increasing concentrations of the novel acridine derivative.

-

Fluorescence Measurement: After each addition of the acridine derivative, measure the fluorescence intensity of the solution (excitation ~520 nm, emission ~590 nm).[11]

-

Data Analysis: A decrease in fluorescence intensity indicates displacement of EtBr and suggests an intercalative binding mode of the test compound. The data can be used to calculate the binding constant of the compound to DNA.

2. Topoisomerase II Inhibition: DNA Cleavage Assay

Many acridine derivatives exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[10][13] This assay assesses the ability of the compound to stabilize the topoisomerase II-DNA cleavage complex.[1][14]

Experimental Protocol: Topoisomerase II-Mediated DNA Cleavage Assay

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and the novel acridine derivative at various concentrations in a reaction buffer. Include a known topoisomerase II poison (e.g., etoposide) as a positive control.[1]

-

Reaction Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination and Protein Digestion: Stop the reaction by adding SDS and proteinase K to digest the enzyme.[1]

-

Agarose Gel Electrophoresis: Separate the DNA products on an agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. An increase in the amount of linear and nicked DNA compared to the control indicates that the compound stabilizes the cleavage complex and is a topoisomerase II poison.

3. Induction of Apoptosis: Caspase-3 Activity Assay and Western Blotting

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), the activation of key apoptotic markers can be assessed.

-

Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay.[15][16]

-

Western Blot Analysis of p53 and Bax: Acridine derivatives have been shown to activate the p53 tumor suppressor protein, which in turn can upregulate the pro-apoptotic protein Bax.[17] Western blotting can be used to detect the levels of these proteins in treated cells.[18][19][20]

Experimental Protocol: Western Blotting for p53 and Bax

-

Cell Lysis: Treat cells with the acridine derivative for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for p53 and Bax.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the levels of p53 and Bax in treated cells would suggest the involvement of the intrinsic apoptotic pathway.

IV. Visualizing the Workflow and Mechanism

To provide a clear overview of the characterization process and the elucidated mechanism of action, the following diagrams are provided.

Figure 1: Experimental workflow for the characterization of novel acridine derivatives.

Figure 2: A representative signaling pathway for an acridine derivative inducing apoptosis.

V. Concluding Remarks and Future Directions

The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of novel acridine derivatives. By systematically evaluating their synthesis, physicochemical properties, and biological activities, researchers can gain a deep understanding of their therapeutic potential. The modular nature of the synthetic approach allows for the generation of diverse chemical libraries, and the hierarchical biological evaluation ensures an efficient and informative screening process. Future work in this area will likely focus on the development of acridine derivatives with enhanced selectivity for specific cancer cell types, reduced off-target toxicity, and the ability to overcome drug resistance mechanisms. The integration of computational modeling and advanced biophysical techniques will undoubtedly play a crucial role in the rational design of the next generation of acridine-based therapeutics.

VI. References

-

Caspase Activity Assay. Creative Bioarray. [Link]

-

DNA Cleavage Mediated by Bacterial Type II Topoisomerases. PMC - NIH. [Link]

-

Caspase-3 activity assay. Cusabio. [Link]

-

Recent developments in the synthesis and biological activity of acridine/acridone analogues. Royal Society of Chemistry. [Link]

-

Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. PMC - PubMed Central. [Link]

-

Topoisomerase Assays. PMC - NIH. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Acridine Derivatives for Anti-Inflammatory and Analgesic Activiti. Indian Journal of Pharmaceutical Sciences. [Link]

-

Topoisomerase II DNA Cleavage Assay Using Fluorescently Labelled Double-Stranded Oligonucleotides. PubMed. [Link]

-

Synthesis and biological evaluation of acridine derivatives as antimalarial agents. PubMed. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Acridine Derivatives for Anti-Inflammatory and Analgesic Activities. Indian Journal of Pharmaceutical Sciences. [Link]

-

Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Elabscience. [Link]

-

Facile, Economical and Direct Synthesis of 9-anilinoacridines. PubMed. [Link]

-

Synthesis and Chemical Characterization of 9-Anilinoacridines. ResearchGate. [Link]

-

Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

-

DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity. PubMed Central. [Link]

-

9-aminoacridine derivatives, their preparation and uses. Google Patents.

-

Acridine derivatives activate p53 and induce tumor cell death through Bax. PubMed - NIH. [Link]

-

Role of DNA in Condensation and Combinative Self-Assembly. The Royal Society of Chemistry. [Link]

-

N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. MDPI. [Link]

-

Ethidium bromide (EtBr) displacement assay with increasing... ResearchGate. [Link]

-

A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. Journal of the American Chemical Society. [Link]

-

Synthesis of 9-anilinoacridine triazines as new class of hybrid antimalarial agents. PubMed. [Link]

-

Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings. PubMed. [Link]

-

Western blot analysis of p53, p-53 and Bax proteins in MO59K and MO59J... ResearchGate. [Link]

-

Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... ResearchGate. [Link]

-

1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. PubMed. [Link]

-

Western blot analysis showing the protein levels of p53, p21, and Bax... ResearchGate. [Link]

-

The mass spectral fragmentation of aciridinediones derivatives. ResearchGate. [Link]

-

Western blotting analysis. Expression profile of p53, Bax, and... ResearchGate. [Link]

-

Acridine Orange Assay Protocol. DeNovix. [Link]

-

Synthesis and spectroscopic and DNA-binding properties of fluorogenic acridine-containing cyanine dyes. PubMed. [Link]

-

Ethidium bromide displacement assay in nucleic acid titration by addition of AFP. Squares, calf thymus DNA. ResearchGate. [Link]

-

A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. ACS Publications. [Link]

-

Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach. RSC Publishing. [Link]

-

Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach. PubMed. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

1H and 13C NMR spectroscopy of 9-acridinones. ResearchGate. [Link]

Sources

- 1. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facile, economical and direct synthesis of 9-anilinoacridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity [mdpi.com]

- 6. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 9-AMINOACRIDINE(90-45-9) 1H NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topoisomerase II DNA Cleavage Assay Using Fluorescently Labelled Double-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. caspase3 assay [assay-protocol.com]

- 17. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Analysis of 2,7-Bis(alloxycarbonylamino)-9(10H)acridine

Abstract

2,7-Bis(alloxycarbonylamino)-9(10H)acridine is a specialized derivative of the acridine heterocyclic system, a scaffold renowned for its DNA intercalating properties and extensive use in the development of anticancer and antimicrobial agents.[1][2] The addition of alloxycarbonylamino functional groups at the 2 and 7 positions is intended to modulate the molecule's solubility, bioavailability, and specific interactions with biological targets.[1] Accurate and comprehensive characterization of this molecule is paramount for ensuring its purity, confirming its structure, and understanding its mechanism of action in a drug development context. This guide provides an in-depth exploration of the core spectroscopic techniques—NMR, FTIR, UV-Visible, and Mass Spectrometry—required for the definitive analysis of this compound. It is designed not merely as a list of procedures, but as a field guide that explains the causality behind experimental choices and the interpretation of spectral data, empowering researchers to achieve robust and reliable results.

Molecular Structure and Spectroscopic Implications

The structure of 2,7-Bis(alloxycarbonylamino)-9(10H)acridine is defined by three key components: the planar, aromatic acridine core; the tautomeric 9(10H)-acridone-like form; and the two symmetrical alloxycarbonylamino side chains. Each of these features imparts a distinct signature on the compound's spectroscopic profile.

-

Acridine Core: The tricyclic aromatic system is the primary chromophore and dictates the molecule's electronic absorption properties. Its protons and carbons provide a characteristic pattern in NMR spectra.

-

Alloxycarbonylamino Groups: These functional groups (-NH-C(=O)O-CH₂-CH=CH₂) introduce specific, high-intensity signals in FTIR (N-H and C=O stretches) and unique proton and carbon environments in NMR spectra, crucial for confirming the derivatization.

-

9(10H) Tautomer: The presence of a proton at the N-10 position and a C=N imine-like character within the central ring is a key structural feature that differentiates it from a fully aromatic acridinium cation. This N-H proton is often observable in NMR spectroscopy.

Caption: Key structural components of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 2,7-Bis(alloxycarbonylamino)-9(10H)acridine. Both ¹H and ¹³C NMR are essential for mapping the complete atomic connectivity.

Experimental Protocol: ¹H and ¹³C NMR

Rationale: The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it is an excellent solvent for polar, aromatic compounds and, crucially, its polarity slows the exchange of N-H protons, allowing them to be observed as distinct, often broad, signals. Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (0.00 ppm).

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution, which is particularly important for resolving the complex aromatic region.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

The spectral window should encompass at least 0 to 12 ppm to ensure all aromatic and N-H protons are captured.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

A spectral window of 0 to 180 ppm is appropriate.

-

-

2D NMR (Optional but Recommended): For definitive assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) to identify coupled protons and HSQC (¹H-¹³C correlation) to link protons directly to their attached carbons.

Anticipated ¹H NMR Spectral Features

The symmetry of the molecule simplifies the spectrum. We expect to see signals corresponding to half of the molecule's protons.

| Proton Type | Predicted δ (ppm) | Multiplicity | Notes |

| NH (Carbamate) | 9.5 - 10.5 | Broad Singlet | Labile proton, position sensitive to concentration and temperature. |

| NH (Acridine, 10-H) | ~11.0 - 12.0 | Broad Singlet | Characteristic of the 9(10H)-acridine tautomer. |

| H -4, H -5 | 8.0 - 8.5 | Doublet | Aromatic protons adjacent to the central nitrogen.[3][4] |

| H -1, H -8 | 7.8 - 8.2 | Doublet | Aromatic protons ortho to the carbamate group. |

| H -3, H -6 | 7.2 - 7.6 | Doublet of Doublets | Aromatic protons coupling to both H-1/H-8 and H-4/H-5. |

| -O-CH₂- (Allyl) | 4.5 - 4.7 | Doublet | Protons on the carbon attached to the carbamate oxygen. |

| -CH= (Allyl) | 5.8 - 6.1 | Multiplet | Vinylic proton of the allyl group. |

| =CH₂ (Allyl) | 5.2 - 5.4 | Multiplet | Terminal vinylic protons of the allyl group. |

Anticipated ¹³C NMR Spectral Features

| Carbon Type | Predicted δ (ppm) | Notes |

| C =O (Carbamate) | 150 - 155 | Carbonyl carbon, typically a sharp singlet. |

| Aromatic C (C-2, C-7, C-9) | 140 - 150 | Quaternary carbons attached to nitrogen. |

| Aromatic C -N | 135 - 145 | Quaternary aromatic carbons. |

| -C H= (Allyl) | 130 - 135 | Vinylic carbon. |

| Aromatic C -H | 110 - 130 | Aromatic carbons with attached protons. |

| =C H₂ (Allyl) | 115 - 120 | Terminal vinylic carbon. |

| -O-C H₂- (Allyl) | 65 - 70 | Aliphatic carbon attached to oxygen. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy excels at identifying the key functional groups present in the molecule, providing rapid confirmation of the carbamate linkages and the nature of the acridine core.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is a modern, solid-state sampling technique that requires minimal sample preparation and provides high-quality, reproducible spectra.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, solid compound directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the anvil to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is typically collected from 4000 to 400 cm⁻¹.

-

Anticipated FTIR Spectral Features

The spectrum will be dominated by characteristic vibrations from the carbamate and aromatic functionalities.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3400 | Medium, Sharp | Characteristic of the secondary amine in the carbamate group.[5][6] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Vibrations of C-H bonds on the acridine ring. |

| Allyl C-H Stretch | 3050 - 3150 | Medium | Vibrations of C-H bonds on the allyl group's double bond. |

| C=O Stretch (Carbamate) | 1700 - 1730 | Strong, Sharp | A key diagnostic peak for the carbamate functional group.[5][7][8] |

| C=C / C=N Stretch | 1580 - 1650 | Medium-Strong | Overlapping bands from aromatic ring stretching and C=N bonds within the acridine core. |

| N-H Bend | 1500 - 1550 | Medium | Bending vibration of the N-H bond in the carbamate. |

| C-O Stretch | 1200 - 1250 | Strong | Asymmetric C-O-C stretch of the carbamate ester linkage. |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's π-system. It is particularly useful for confirming the integrity of the acridine chromophore and for quantitative analysis using the Beer-Lambert law.

Experimental Protocol: Solution UV-Vis

Rationale: A polar aprotic solvent like ethanol or acetonitrile is suitable for dissolving the compound without interfering with its electronic structure.

-

Sample Preparation: Prepare a stock solution of the compound in spectroscopic-grade ethanol. From this, create a dilute solution (in the micromolar range) in a quartz cuvette to ensure the maximum absorbance is within the linear range of the instrument (ideally < 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Acquisition:

-

Use a cuvette containing only the solvent as the reference blank.

-

Scan the sample from approximately 200 to 600 nm.

-

Anticipated UV-Vis Spectral Features

The spectrum is expected to be characteristic of a substituted acridine system.

| Transition | Predicted λₘₐₓ (nm) | Notes |

| π → π | 245 - 255 | High-energy transition within the acridine aromatic system, similar to the parent compound.[9][10] |

| π → π | 350 - 450 | A broad, structured absorption band characteristic of the extended conjugation in acridine derivatives.[11][12] The amino-substituents act as auxochromes and are expected to cause a bathochromic (red) shift compared to unsubstituted acridine. |

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of the compound and provides valuable structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Rationale: ESI is a soft ionization technique ideal for polar, non-volatile molecules like the target compound. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to confirm the molecular weight.

-

Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.

-

Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass measurement).

-

Acquisition:

-

Acquire the spectrum in positive ion mode.

-

A high-resolution measurement will allow for the determination of the exact mass and subsequent confirmation of the elemental formula.

-

To induce fragmentation for structural analysis, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Anticipated Mass Spectrum Features

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 394.14 | Base Peak. The protonated molecular ion. Calculated exact mass for C₂₁H₂₀N₃O₅⁺ is 394.1397. High-resolution MS should confirm this value to within 5 ppm. |

| [M-C₃H₄]⁺ | 354.11 | Fragmentation corresponding to the loss of an allene molecule from the allyl group. |

| [M-C₃H₅O₂]⁺ | 320.12 | Fragmentation corresponding to the loss of the entire alloxycarbonyl radical. |

Integrated Analytical Workflow

No single technique provides a complete picture. The structural confirmation of 2,7-Bis(alloxycarbonylamino)-9(10H)acridine relies on the synergistic use of multiple spectroscopic methods.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of 2,7-Bis(alloxycarbonylamino)-9(10H)acridine is a multi-faceted process that provides a complete and unambiguous confirmation of its chemical identity. The strong C=O stretch in the FTIR confirms derivatization, high-resolution mass spectrometry validates the molecular formula, UV-Visible spectroscopy confirms the integrity of the acridine chromophore, and multi-dimensional NMR spectroscopy provides the final, definitive map of the atomic structure. Adherence to the principles and protocols outlined in this guide will ensure the generation of high-quality, reliable data essential for advancing research and development involving this promising class of molecules.

References

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (n.d.). MDPI. Retrieved from [Link]

-

Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES. Australian Journal of Chemistry. Retrieved from [Link]

-

UV-Vis absorption data of the acridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

-

UV−vis absorption spectra of aqueous solution of acridine. (n.d.). ResearchGate. Retrieved from [Link]

-

UV–Vis absorption spectra of studied acridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). (n.d.). ResearchGate. Retrieved from [Link]

-

Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. (n.d.). National Institutes of Health. Retrieved from [Link]

-

¹H NMR spectra of acridine (500 MHz) in solution and incorporated in... (n.d.). ResearchGate. Retrieved from [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

A Nuclear Magnetic Resonance Investigation of the Aggregation of Acridine Orange in Aqueous Solution. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Acridine. (n.d.). PhotochemCAD. Retrieved from [Link]

-

FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. (n.d.). ResearchGate. Retrieved from [Link]

-

Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(22), 13236-13266. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Acridine(260-94-6) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PhotochemCAD | Acridine [photochemcad.com]

- 10. Absorption [Acridine] | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Alchemical Fingerprint: An In-depth Technical Guide to the ¹H and ¹³C NMR of Substituted Acridines

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Acridine and its derivatives represent a cornerstone in medicinal chemistry and materials science, with applications ranging from anticancer agents to fluorescent probes. The precise substitution pattern on the acridine scaffold dictates its biological activity and photophysical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, in its one- and two-dimensional forms, serves as the most powerful tool for the unambiguous structural elucidation of these molecules. This guide provides a comprehensive exploration of the ¹H and ¹³C NMR spectroscopy of substituted acridines, offering insights into spectral interpretation, the profound influence of substituents on chemical shifts, and the correlation of NMR data with biological function. Detailed experimental protocols and data interpretation strategies are presented to empower researchers in accelerating the discovery and development of novel acridine-based compounds.

Introduction: The Enduring Legacy of the Acridine Scaffold

The tricyclic heteroaromatic acridine core is a privileged scaffold in drug discovery. Its planar structure allows for intercalation into DNA, a mechanism central to the activity of many acridine-based anticancer drugs.[1][2] Furthermore, the acridine ring system is highly amenable to chemical modification, allowing for the fine-tuning of its pharmacological and physicochemical properties. The development of novel acridine derivatives as antiviral, antimalarial, and neuroprotective agents underscores the versatility of this chemical framework.[1]

Understanding the precise three-dimensional structure and electronic properties of these substituted acridines is paramount to establishing structure-activity relationships (SAR) and optimizing lead compounds. NMR spectroscopy provides an unparalleled level of detail in this regard, offering a "fingerprint" of each molecule. This guide will delve into the nuances of ¹H and ¹³C NMR as applied to this important class of compounds.

The Unsubstituted Acridine Core: A Baseline for Spectral Interpretation

A thorough understanding of the ¹H and ¹³C NMR spectra of the parent acridine molecule is fundamental to interpreting the spectra of its substituted analogues. The numbering of the acridine ring system, as shown below, is crucial for signal assignment.

Caption: Standard IUPAC numbering of the acridine ring system.

¹H NMR Spectrum of Unsubstituted Acridine

The ¹H NMR spectrum of acridine is characterized by a set of distinct multiplets in the aromatic region. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the overall aromaticity of the tricyclic system.

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity |

| H-9 | 8.80 - 9.30 | s |

| H-1, H-8 | 8.10 - 8.30 | d or dd |

| H-4, H-5 | 7.90 - 8.10 | d or dd |

| H-2, H-7 | 7.60 - 7.80 | t or ddd |

| H-3, H-6 | 7.30 - 7.50 | t or ddd |

Table 1: Typical ¹H NMR chemical shift ranges for unsubstituted acridine in CDCl₃.

The downfield shift of the H-9 proton is a hallmark of the acridine spectrum, attributed to its unique electronic environment adjacent to the nitrogen atom and within the central ring.

¹³C NMR Spectrum of Unsubstituted Acridine

The ¹³C NMR spectrum of acridine provides complementary information, with the chemical shifts of the carbon atoms being sensitive to their position relative to the nitrogen and the degree of substitution.

| Carbon | Chemical Shift (δ, ppm) Range |

| C-9 | 148.0 - 152.0 |

| C-4a, C-5a | 140.0 - 145.0 |

| C-8a, C-9a | 128.0 - 132.0 |

| C-1, C-8 | 129.0 - 131.0 |

| C-4, C-5 | 125.0 - 127.0 |

| C-2, C-7 | 126.0 - 128.0 |

| C-3, C-6 | 123.0 - 125.0 |

Table 2: Typical ¹³C NMR chemical shift ranges for unsubstituted acridine in CDCl₃.

The Influence of Substituents on Acridine NMR Spectra

The introduction of substituents onto the acridine ring can dramatically alter the ¹H and ¹³C NMR spectra. These changes provide invaluable information about the position and nature of the substituent. The effects can be broadly categorized as electronic (inductive and resonance) and steric.

Electronic Effects

-

Electron-Donating Groups (EDGs): Substituents such as -NH₂, -OH, and -OCH₃ increase the electron density on the acridine ring, particularly at the ortho and para positions. This increased shielding results in an upfield shift (lower δ values) of the corresponding proton and carbon signals. For example, an amino group at the 9-position will cause a significant upfield shift of the H-1, H-8, H-2, H-7, H-4, and H-5 signals.

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and -C(O)R decrease the electron density on the acridine ring, leading to deshielding of the nuclei. This results in a downfield shift (higher δ values) of the signals of nearby protons and carbons. A nitro group at the 2-position, for instance, will cause a noticeable downfield shift of the H-1 and H-3 signals.

The magnitude of these shifts can often be correlated with the Hammett substituent constants, providing a quantitative measure of the electronic influence.[3]

Steric Effects

Bulky substituents can cause steric hindrance, leading to conformational changes in the molecule. This can affect the planarity of the acridine ring and the through-space interactions between protons, which can be observed through changes in coupling constants and Nuclear Overhauser Effect (NOE) correlations.

Caption: Influence of substituent electronic effects on NMR chemical shifts.

Experimental Protocols for NMR Analysis of Substituted Acridines

The acquisition of high-quality NMR data is crucial for accurate structure elucidation. The following protocols provide a general framework for the analysis of substituted acridines.

Sample Preparation

-

Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. However, for more polar acridine derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may be necessary to ensure adequate solubility.[4][5] The chemical shifts of acridine protons and carbons can be solvent-dependent, so consistency is key when comparing spectra.[5][6]

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR and 2D experiments, a more concentrated sample (10-20 mg) may be required to achieve a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR. In its absence, the residual solvent peak can be used as a secondary reference.

¹H NMR Data Acquisition

-

Spectrometer Frequency: A spectrometer with a field strength of 300 MHz or higher is recommended for adequate signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Parameters:

-

Spectral Width: Approximately 12-15 ppm.

-

Number of Scans: 8 to 16 scans are usually sufficient.

-

Relaxation Delay: A delay of 1-2 seconds is generally adequate.

-

¹³C NMR Data Acquisition

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Parameters:

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A 2-second delay is a good starting point.

-

Advanced 2D NMR Techniques for Unambiguous Signal Assignment

For complex substituted acridines with overlapping signals in their 1D spectra, 2D NMR experiments are indispensable for complete and unambiguous assignment.[7][8]

Caption: A typical workflow for the structural elucidation of substituted acridines using NMR.

COSY (Correlation Spectroscopy)

The COSY experiment reveals scalar couplings between protons, typically over two or three bonds. This is invaluable for identifying adjacent protons in the aromatic rings of the acridine core and in any aliphatic side chains. A cross-peak between two proton signals in the COSY spectrum indicates that they are coupled.[9]

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of protonated carbons.[9][10]

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is particularly powerful for assigning quaternary carbons (those with no attached protons) and for piecing together the carbon skeleton of the molecule by identifying long-range connectivities.[9][10]

Linking NMR Data to Biological Activity: A Chemist's Insight

NMR spectroscopy is not merely a tool for structure determination; it can also provide valuable insights into the properties that govern the biological activity of acridine derivatives.

-

DNA Intercalation: The chemical shifts of the acridine protons can be sensitive to the molecule's interaction with DNA. Upon intercalation, changes in the electronic environment can lead to upfield or downfield shifts of specific proton signals, providing evidence of binding.[1][2]

-

Conformational Analysis: For acridines with flexible side chains, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the solution-state conformation. This information is critical for understanding how the molecule interacts with its biological target.[1]

-

Structure-Activity Relationships (SAR): By systematically comparing the NMR spectra of a series of acridine analogues with their biological activities, it is possible to identify key structural features that are essential for potency and selectivity. For example, the electronic properties of a substituent, as reflected in its effect on the NMR chemical shifts, can be correlated with its impact on anticancer activity.[4]

Conclusion

¹H and ¹³C NMR spectroscopy, complemented by advanced 2D techniques, are indispensable tools in the study of substituted acridines. This guide has provided a framework for understanding the fundamental principles of NMR as applied to this important class of compounds, from the interpretation of basic spectra to the application of sophisticated experimental protocols. By leveraging the power of NMR, researchers can gain a deep understanding of the structure, conformation, and electronic properties of acridine derivatives, thereby accelerating the design and development of new therapeutic agents and advanced materials.

References

- Giraud, M., et al. (1980). High resolution proton magnetic resonance study of a series of 9-substituted acridines: correlation with biological activities. Il Farmaco; edizione scientifica, 35(9), 779–784.

- Matkar, S., et al. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 27(19), 6523.

- Faure, R., et al. (2001). 1H and 13C chemical shifts for acridines: Part XIX. N,N'-diacylproflavine derivatives. Magnetic Resonance in Chemistry, 39(8), 453-456.

- Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.

-

The Royal Society of Chemistry. (n.d.). General methods. Retrieved from [Link]

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11798–11809.

- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11798–11809.

- Lodewyk, M. W., et al. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839–1862.

-

Unknown Author. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

- Kamal, A., et al. (2015). Medicinal chemistry of acridine and its analogues. RSC Advances, 5(47), 37077–37097.

- Dymova, A. A., et al. (2023). New Boron Containing Acridines: Synthesis and Preliminary Biological Study. Molecules, 28(18), 6636.

-

San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

- Stankovic, S., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(3), 648.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Akhtari, K., et al. (2004). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 42(10), 894–899.

- Kalesh, K. A., & Jayasundar, R. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Chemical Sciences, 131(1), 1-10.

-

EPFL. (n.d.). 2D NMR. Retrieved from [Link]

- Pauter, P., et al. (2014). 1H and 13C NMR spectroscopy of 9-acridinones. Magnetic Resonance in Chemistry, 52(10), 614–623.

- Kawka, M., et al. (2010). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Journal of Molecular Structure, 980(1-3), 10–22.

- Spectroscopy Staff. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy.

- Arisaka, M., & Uesugi, M. (2017). Application of NMR in drug discovery.

-

Unknown Author. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. RSC Advances, 11(8), 4647–4658.

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

SpectraBase. (n.d.). Acridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Unknown Author. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

- Gossert, A. D. (2015). NMR in Chemistry and the Life Sciences. Chimia, 69(4), 189–193.

- Sadler, P. J., & Guo, Z. (2000). Applications of heteronuclear NMR spectroscopy in biological and medicinal inorganic chemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 36(1), 1–48.

Sources

- 1. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [High resolution proton magnetic resonance study of a series of 9-substituted acridines: correlation with biological activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. epfl.ch [epfl.ch]

An In-depth Technical Guide to Investigating the Mechanism of Action of Acridine-Based Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the multifaceted mechanisms of action of acridine-based compounds. Acridine derivatives, characterized by their planar tricyclic aromatic structure, are a prominent class of molecules with a rich history in medicinal chemistry, notably as anticancer and antimicrobial agents.[1][2][3][4] Their biological activities are primarily attributed to their ability to interact with cellular macromolecules, leading to the disruption of essential cellular processes.[3][5]

This document moves beyond a simple recitation of protocols. It is designed to provide the strategic rationale behind experimental choices, empowering researchers to design robust, self-validating studies. We will delve into the core mechanisms of acridine action—DNA intercalation, enzyme inhibition, induction of oxidative stress, and apoptosis—and provide detailed, field-proven methodologies for their investigation.

The Foundational Interaction: DNA Intercalation

The planarity of the acridine ring system is the cornerstone of its primary mechanism of action: intercalation into the DNA double helix.[2] This non-covalent insertion between adjacent base pairs is driven by π-π stacking interactions, leading to significant structural and functional perturbations of the DNA.[2] Understanding this initial interaction is fundamental to elucidating the downstream cellular consequences.

Characterizing DNA Intercalation: A Multi-faceted Approach

No single technique provides a complete picture of DNA intercalation. A combination of biophysical methods is essential to confirm and characterize the binding mode and affinity.

1. UV-Visible (UV-Vis) Absorption Spectroscopy

-

Principle: The interaction of an intercalating agent with DNA often leads to changes in the electronic transitions of the acridine chromophore, resulting in shifts in the absorption spectrum.

-

Application: UV-Vis titration is a straightforward method to determine the binding constant (Kb) of an acridine derivative to DNA.[6]

-

Experimental Protocol: UV-Vis Titration

-

Prepare a stock solution of the acridine compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration accurately by measuring the absorbance at 260 nm.

-

In a quartz cuvette, place a fixed concentration of the acridine compound.

-

Record the initial absorption spectrum (typically in the range of 300-500 nm for acridine derivatives).

-

Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

-

After each addition, allow the solution to equilibrate (e.g., for 5 minutes) and record the absorption spectrum.

-

Monitor the changes in absorbance at the wavelength of maximum absorption (λmax) of the acridine compound.

-

Plot the change in absorbance against the concentration of DNA to determine the binding constant using appropriate models (e.g., the Scatchard plot or by fitting to a binding isotherm).[6]

-

2. Fluorescence Spectroscopy

-

Principle: Many acridine derivatives are fluorescent. Their fluorescence can be quenched or enhanced upon binding to DNA. This change in fluorescence intensity can be used to quantify the binding interaction.[7]

-

Application: Fluorescence quenching assays are highly sensitive for determining binding constants and can provide insights into the binding mechanism.[7]

-

Experimental Protocol: Fluorescence Quenching Assay

-

Prepare solutions of the acridine compound and ctDNA in a suitable buffer.

-

In a fluorescence cuvette, place a fixed concentration of the acridine compound.

-

Measure the initial fluorescence emission spectrum at an appropriate excitation wavelength.

-

Titrate the acridine solution with increasing concentrations of ctDNA.

-

After each addition and equilibration, record the fluorescence emission spectrum.

-

Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

Calculate the binding constant using the Stern-Volmer equation or other relevant models.

-

3. Circular Dichroism (CD) Spectroscopy

-

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. While DNA is chiral, most acridine compounds are not. Upon intercalation, the acridine chromophore is held in a chiral environment, resulting in an induced CD (ICD) signal.[8][9][10]

-

Application: The sign and magnitude of the ICD signal can provide information about the geometry of the drug-DNA complex, and changes in the DNA's own CD spectrum can indicate conformational alterations upon binding.[8][9][10]

-

Experimental Protocol: CD Titration

-

Prepare solutions of the acridine compound and DNA in a low-salt buffer.

-

Record the CD spectrum of the DNA alone (typically in the 220-320 nm range).

-

Record the CD spectrum of the acridine compound alone to ensure it has no intrinsic signal in the region of interest.

-

Titrate the DNA solution with increasing concentrations of the acridine compound.

-

After each addition, record the CD spectrum.

-

Analyze the changes in the DNA CD bands and the appearance of any ICD signals in the drug's absorption region.

-

Visualizing the Intercalation Process

Caption: Acridine intercalation into the DNA double helix.

Targeting the Machinery of DNA Topology: Topoisomerase Inhibition

By distorting the DNA structure, acridine compounds can interfere with the function of enzymes that act on DNA. Among the most critical of these are topoisomerases, which resolve topological problems arising during DNA replication, transcription, and recombination.[5][11][12] Many acridine derivatives are potent inhibitors of both topoisomerase I and II.[5][11][12]

Assessing Topoisomerase Inhibition: The DNA Relaxation Assay

-

Principle: Topoisomerases relax supercoiled plasmid DNA. Inhibitors of these enzymes prevent this relaxation. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.[13][14][15]

-

Application: This assay is the gold standard for determining the inhibitory activity of a compound against topoisomerase I and II.[13][14][15]

-

Experimental Protocol: Topoisomerase I Relaxation Assay

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I assay buffer

-

Acridine compound at various concentrations (or vehicle control)

-

Purified human Topoisomerase I

-

Nuclease-free water to the final volume.

-

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a low voltage to ensure good separation of topoisomers.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV illumination.

-

Analysis: Compare the amount of relaxed DNA in the samples treated with the acridine compound to the positive (enzyme, no drug) and negative (no enzyme) controls. A potent inhibitor will show a dose-dependent decrease in the amount of relaxed DNA.[13][14][15]

-

-

Expert Insight: For Topoisomerase II, the principle is similar, but the assay uses catenated kinetoplast DNA (kDNA) as a substrate, and the enzyme decatenates it into minicircles.[13][14] The reaction buffer for Topoisomerase II also requires ATP.

Visualizing the Topoisomerase Inhibition Workflow

Caption: Workflow for the topoisomerase I relaxation assay.

The Telomere Connection: Telomerase Inhibition

Telomerase, an enzyme that maintains the length of telomeres, is overactive in the vast majority of cancer cells, contributing to their immortality. The G-rich overhang of telomeres can form four-stranded structures called G-quadruplexes. Acridine derivatives have been designed to bind to and stabilize these G-quadruplexes, thereby inhibiting telomerase activity.[14][16][17]

Measuring Telomerase Inhibition: The TRAP Assay

-

Principle: The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive, PCR-based assay for measuring telomerase activity.[18][19][20][21][22] It involves two steps: 1) telomerase in a cell extract adds telomeric repeats to a substrate oligonucleotide, and 2) the extended products are amplified by PCR.[18][19][20][21][22]

-

Application: The TRAP assay is used to determine the effect of acridine compounds on telomerase activity in cancer cells.[18][19][20][21][22]

-

Experimental Protocol: TRAP Assay

-

Cell Lysate Preparation: Prepare a cell extract from cancer cells treated with the acridine compound or vehicle control.

-

Telomerase Extension: In a PCR tube, mix the cell lysate with a reaction buffer containing a telomerase substrate (TS) primer and dNTPs. Incubate at room temperature to allow telomerase to extend the primer.

-

PCR Amplification: Add a reverse primer and Taq polymerase to the reaction and perform PCR to amplify the extended products.

-

Detection: Analyze the PCR products on a polyacrylamide gel. A characteristic ladder of bands, with 6-base pair increments, indicates telomerase activity.

-

Analysis: Compare the intensity of the ladders from treated and untreated cells to determine the inhibitory effect of the acridine compound.[18][19][20][21][22]

-

Collateral Damage: Induction of Oxidative Stress and Apoptosis

Beyond direct interactions with DNA and related enzymes, some acridine derivatives can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS).[8][23] The resulting oxidative stress can damage cellular components and trigger programmed cell death, or apoptosis.[24]

Detecting Reactive Oxygen Species (ROS)

-

Principle: Various fluorescent probes are available that become fluorescent upon oxidation by ROS.

-

Application: These probes can be used to measure the intracellular levels of ROS in cells treated with acridine compounds.

-

Common Probes:

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate): A general ROS indicator.

-

MitoSOX Red: Specific for mitochondrial superoxide.

-

-

Experimental Protocol: ROS Detection with DCFH-DA

-

Culture cells in a 96-well plate and treat with the acridine compound for the desired time.

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA solution and incubate in the dark.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader.

-

Confirming Apoptosis: A Two-pronged Approach

1. Caspase Activity Assay

-

Principle: Apoptosis is executed by a family of proteases called caspases. Caspase-3 is a key executioner caspase. Its activity can be measured using a synthetic substrate that releases a chromophore or fluorophore upon cleavage.[11][25][26][27]

-

Experimental Protocol: Colorimetric Caspase-3 Assay

-

Prepare cell lysates from treated and untreated cells.

-

In a 96-well plate, add the cell lysate to a reaction buffer containing the colorimetric caspase-3 substrate (e.g., DEVD-pNA).[11][25][26][27]

-

Incubate at 37°C.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The increase in absorbance is proportional to the caspase-3 activity.[11][25][26][27]

-

2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

-

Principle: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of these DNA fragments with labeled dUTPs.[1][16][18][28][29]

-

Experimental Protocol: TUNEL Assay

-

Fix and permeabilize cells grown on coverslips or tissue sections.[1][16][18][28][29]

-

Incubate the samples with a reaction mixture containing TdT and fluorescently labeled dUTPs.[1][16][18][28][29]

-

Wash the samples to remove unincorporated nucleotides.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.[1][16][18][28][29]

-

Signaling Pathway of Acridine-Induced Apoptosis

Caption: A simplified pathway of acridine-induced apoptosis.

Quantitative Data Summary

The following table summarizes representative IC50 values for various acridine derivatives against different cancer cell lines, illustrating the potent antiproliferative activity of this class of compounds.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Acridine-Chalcone Hybrids | MDA-MB-231 | Varies (some <10) | [30] |

| Aza-Acridine Aminoderivatives | HCT-116 | Varies | [23] |

| Acridine-Thiourea Gold Complexes | A2780 | Sub-micromolar | [31] |

| Acridine Hydroxamic Acids | U937 | 0.90 | [31] |

| 9-Anilinoacridine Derivatives | A-549 | Varies (59.12–14.87) | [31] |

| 9-Anilinoacridine Derivatives | HT-29 | Varies (17.32–5.90) | [31] |

| Acridine-Pyrrole-Thiazolidine Hybrids | HCT-116, Jurkat | <10 | [24] |

Conclusion

Investigating the mechanism of action of acridine-based compounds requires a systematic and multi-pronged approach. This guide provides a robust experimental framework, from characterizing the initial DNA binding event to elucidating the downstream consequences of enzyme inhibition and the induction of apoptosis. By employing these methodologies with a clear understanding of their underlying principles, researchers can effectively dissect the complex biological activities of this important class of therapeutic agents. The provided protocols, coupled with expert insights, are intended to facilitate the design of rigorous and conclusive studies in the field of drug discovery and development.

References

-

TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (n.d.). Retrieved January 12, 2026, from [Link]

- Kelly, S., et al. (2007). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions.

- Crenshaw, J. M., et al. (1995). Interactions of acridine antitumor agents with DNA: binding energies and groove preferences. Biochemistry.

- Go, M. L., et al. (1999). Influence of substituent modifications on DNA binding energetics of acridine-based anticancer agents. Journal of Medicinal Chemistry.

-

Detection of Apoptosis by TUNEL Assay. (2019). G-Biosciences. Retrieved January 12, 2026, from [Link]

-

On the complex formation of acridine dyes with DNA. VII. Dependence of the binding on the dye structure. (n.d.). Scilit. Retrieved January 12, 2026, from [Link]

- Antonini, I., et al. (2004). Medicinal chemistry of acridine and its analogues. Medicinal Research Reviews.

- Wijsman, J. H. (2003). Detection of apoptosis by TUNEL assay. Methods in Molecular Biology.

-

Caspase-3 Colorimetric Assay Kit Cat. No. L00289. (n.d.). GenScript. Retrieved January 12, 2026, from [Link]

- Gotor, R., et al. (2017).

-

IC50 values (μM) ± SD of tested compounds on selected cell lines after... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- Herbert, B. S., et al. (2006). Nonradioactive detection of telomerase activity using the telomeric repeat amplification protocol.

- Burrell, M., et al. (2013). Topoisomerase Assays. Current Protocols in Pharmacology.

-

A Review on Acridines as Antiproliferative Agents. (2022). PubMed. Retrieved January 12, 2026, from [Link]

-

TRAP Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]

- Derivatives Incorporating Acridine, Pyrrole, and Thiazolidine Rings as Promising Antitumor Agents. (2023). Molecules.

-

CD Spectroscopy to Study DNA-Protein Interactions. (2022). JoVE. Retrieved January 12, 2026, from [Link]

- Acridine as an Anti-Tumour Agent: A Critical Review. (2023). Molecules.

- An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments. (2024). Current Medicinal Chemistry.

-

ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. (n.d.). Retrieved January 12, 2026, from [Link]

-

A REVIEW OF PUBLISHED DATA ON ACRIDINE DERIVATIVES WITH DIFFERENT BIOLOGICAL ACTIVITIES. (n.d.). CORE. Retrieved January 12, 2026, from [Link]

-

Telomerase Repeated Amplification Protocol (TRAP). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Inhibition of proliferation (IC 50 values in µM) of compounds 22-29... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- Protocol to detect telomerase activity in adult mouse hippocampal neural progenitor cells using the telomeric repeat amplification protocol assay. (2024). STAR Protocols.

- Topoisomerase Assays. (2021). Current Protocols.

-

Summary of cytotoxicity data (IC 50, mM) a in human breast cancer cell lines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

BioLab Webinar: Circular Dichroism. (2021). YouTube. Retrieved January 12, 2026, from [Link]

- Acridine as an Anti-Tumour Agent: A Critical Review. (2023). Molecules.

- Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. (2007).

- Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. (2012).

-

Human Topoisomerase I DNA Relaxation Assay Kit -100. (n.d.). Retrieved January 12, 2026, from [Link]

-

Human Topoisomerase I Relaxation Assay. (n.d.). Inspiralis. Retrieved January 12, 2026, from [Link]

- Rapid method for measuring DNA binding to protein using fluorescence anisotropy. (2009). protocols.io.

- DNA Analysis by Fluorescence Quenching Detection. (2005). Nucleic Acids Research.

-

Fluorescence Recovery Assay for the Detection of Protein−DNA Binding. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Fluorescence recovery assay for the detection of protein-DNA binding. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

-

Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

UV/Vis Spectroscopy for DNA & Protein Analysis. (n.d.). Unchained Labs. Retrieved January 12, 2026, from [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Interactions of acridine antitumor agents with DNA: binding energies and groove preferences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA Analysis by Fluorescence Quenching Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 9. CD Spectroscopy to Study DNA-Protein Interactions [jove.com]

- 10. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]